Trenbolone

准备方法

合成路线和反应条件

雄烯醇酮是通过一系列化学反应从雄烯醇酮开始合成的。 一种常见的方法是使用氧化剂在二氯甲烷中在受控温度下对雌酮-5,10 和 9,11-二烯-17-醇-3-酮进行氧化脱氢 . 然后将所得产物进行酯化以生产醋酸雄烯醇酮 .

工业生产方法

工业生产醋酸雄烯醇酮涉及几个步骤,包括醚化、还原、水解、脱氢和酰化 . 该工艺旨在最大限度地提高产量和纯度,同时最大限度地减少副产物 . 使用特定试剂和条件,例如硼氢化钾用于还原和 2,3-二氯-5,6-二氰基-1,4-苯醌用于脱氢,确保高效合成 .

化学反应分析

反应类型

雄烯醇酮会经历各种化学反应,包括:

氧化: 羟基转化为酮。

还原: 酮转化为羟基。

酯化: 从羟基和羧酸形成酯。

水解: 酯键断裂形成羟基和羧酸.

常用试剂和条件

氧化剂: 二氯甲烷,DDQ (2,3-二氯-5,6-二氰基-1,4-苯醌).

还原剂: 硼氢化钾.

酯化剂: 乙酰氯,吡啶.

主要产物

科学研究应用

Trenbolone is a synthetic anabolic steroid that has garnered attention for its potent anabolic effects and its misuse in both animal husbandry and by individuals seeking to enhance muscle mass and physical performance . Research into this compound has explored its potential therapeutic applications, its effects on body composition, and the risks associated with its use .

Potential Therapeutic Uses

- Combating Muscle and Bone Wasting: this compound has been suggested as a potential treatment for muscle and bone wasting conditions . Its high binding affinity to androgen receptors (ARs) and ability to augment skeletal muscle mass and bone growth have prompted research into its use for combating catabolic effects of hypogonadism .

- Selective Androgen Receptor Modulator (SARM) Effects: this compound may induce SARM-like effects, promoting muscle and bone growth without the undesirable androgenic effects associated with testosterone administration, such as prostate enlargement .

- Cardiometabolic Risk Factors: Studies have investigated this compound's effects on cardiometabolic risk factors, such as serum triglycerides, high-density lipoprotein (HDL), and low-density lipoprotein (LDL). Some research indicates that this compound treatment can improve body composition, lipid profiles, and insulin sensitivity, which are key risk factors for cardiometabolic disease .

Animal Husbandry

- Growth Promotion: this compound acetate (TBA) is used in animal agriculture as a synthetic growth promoter to improve daily gains in beef cattle . It is often administered in combination with estradiol .

- Effects on Muscle Fibers: Research has been conducted to evaluate the effects of coadministration of ractopamine-HCl (RAC) and this compound acetate plus estradiol (TBA) on muscle fiber cross-sectional area, diameter, and satellite cell number in beef cows .

Effects on Body Composition

- Lean Mass and Fat Mass: Studies have shown that this compound can lead to a decrease in fat mass and an increase in lean mass . For instance, in one study, this compound treatment resulted in a 37% decrease in fat mass and an 11% increase in lean mass in male rats .

- Impact on Adipose Tissue: this compound demonstrates a high affinity for ARs commonly found in adipocytes .

Risks and Adverse Effects

- Androgenic Effects: this compound use is associated with androgenic side effects, including benign prostate hyperplasia .

- Cardiovascular and Hepatic Effects: While some studies found no evidence of adverse cardiovascular or hepatic effects , it is important to note that these findings may not apply to all individuals or dosages.

- Sex Hormone Suppression: this compound treatment can lead to sex hormone suppression .

- Psychosocial Harms: Users of this compound have reported an increased risk of psychosocial harms, such as increased aggression and violent behavior .

- Effects on Extremity Bones: this compound supplementation may lead to early epiphyseal closure in the femur and humerus bones, potentially ceasing the increase in their length .

- Neurological Effects: this compound may have cytotoxic effects that could be responsible for behavioral changes, disturbances in cognitive function, learning efficiency, and visuospatial memory .

Case Studies

- Substance Use Disorder: Case studies involving patients under treatment for substance use disorder (SUD) have reported the use of androgenic-anabolic steroids (AAS), including this compound . These cases highlight the reinforcing effects of AAS, such as increased stamina and muscle hypertrophy, as well as motivations for use, including low self-esteem and the desire to improve physical appearance . Adverse effects reported in these case studies include hair loss, increased skin oiliness, liver enzyme increases, aggressiveness, and insomnia .

Data Table

作用机制

相似化合物的比较

生物活性

Trenbolone is a potent anabolic steroid primarily used in veterinary medicine, particularly in cattle, to promote muscle growth and improve feed efficiency. Its biological activity is characterized by a strong affinity for androgen receptors, leading to significant anabolic and androgenic effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various tissues, and potential adverse effects based on diverse research findings.

Androgen Receptor Activation

this compound exerts its anabolic effects primarily through the activation of androgen receptors (AR). This interaction stimulates protein synthesis in muscle tissues, contributing to muscle hypertrophy. This compound has been shown to have a higher binding affinity for AR compared to testosterone, which enhances its anabolic properties while reducing androgenic side effects .

Inhibition of Glucocorticoids

this compound also inhibits the action of glucocorticoids such as cortisol, which are catabolic hormones that promote muscle tissue breakdown. By suppressing glucocorticoid activity, this compound helps maintain muscle mass and promotes fat loss .

Muscle Tissue

This compound significantly increases muscle mass and strength. Studies have demonstrated that this compound administration leads to substantial increases in lean body mass and muscle fiber size in animal models . For example, a study showed that rats treated with this compound exhibited a dose-dependent increase in skeletal muscle mass without a corresponding increase in hemoglobin levels or prostate size .

Bone Density

This compound positively affects bone density by promoting bone formation and reducing resorption. This is particularly important for preventing osteoporosis in aging populations. Research indicates that this compound can enhance bone mineral density through its anabolic actions on osteoblasts .

Adipose Tissue

This compound influences fat metabolism by promoting lipolysis (fat breakdown) while inhibiting lipogenesis (fat storage). This dual effect contributes to a leaner body composition, making it attractive for bodybuilders and athletes .

Case Studies and Research Findings

Case Study: Anabolic Steroid Use in Athletes

A case study involving an athlete using this compound reported significant increases in muscle mass and performance. However, the athlete experienced adverse effects such as elevated liver enzymes, dyslipidemia, and psychological changes including aggression and mood swings . This highlights the need for careful monitoring during this compound use.

Research on Neurochemical Effects

Studies have indicated that this compound can affect neurochemical systems in the brain. For instance, it has been shown to alter the expression of ionotropic N-methyl-D-aspartate receptors (NMDARs), which are critical for synaptic plasticity and memory functions. These changes may lead to cognitive impairments and behavioral issues .

Summary of Findings

属性

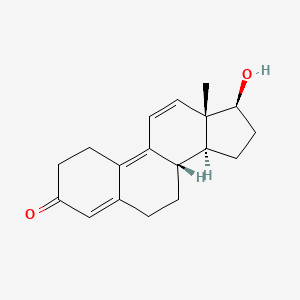

IUPAC Name |

(8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEHHPFQKXOUFFV-OWSLCNJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034192 | |

| Record name | 17beta-Trenbolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10161-33-8 | |

| Record name | Trenbolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10161-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trenbolone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010161338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trenbolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11551 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17beta-Trenbolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.177 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRENBOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P53R4420TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。